molecular formula C30H27Cl2FN8 B11100668 4-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11100668
M. Wt: 589.5 g/mol
InChI Key: CFJQYRAMSVLQAS-KVAAJVFYSA-N
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Description

1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of indole, triazine, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the indole derivative with 2,4-dichlorobenzyl chloride under basic conditions.

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with 4-fluoroaniline and piperidine.

    Hydrazone Formation: The final step involves the condensation of the indole-3-carbaldehyde derivative with the triazine derivative in the presence of a hydrazine reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Shares the dichlorobenzyl group but lacks the indole and triazine moieties.

    2,4-Dichlorobenzyl chloride: Similar in structure but used primarily as a reagent in organic synthesis.

    3,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group but differs in functional groups and applications.

Uniqueness

1-(2,4-DICHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 3-[4-(4-FLUOROANILINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of indole, triazine, and hydrazone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H27Cl2FN8

Molecular Weight

589.5 g/mol

IUPAC Name

2-N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H27Cl2FN8/c31-22-9-8-20(26(32)16-22)18-41-19-21(25-6-2-3-7-27(25)41)17-34-39-29-36-28(35-24-12-10-23(33)11-13-24)37-30(38-29)40-14-4-1-5-15-40/h2-3,6-13,16-17,19H,1,4-5,14-15,18H2,(H2,35,36,37,38,39)/b34-17+

InChI Key

CFJQYRAMSVLQAS-KVAAJVFYSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)NC6=CC=C(C=C6)F

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)NC6=CC=C(C=C6)F

Origin of Product

United States

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